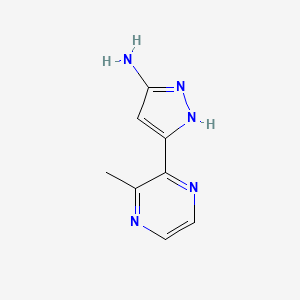
5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring . The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions can be carried out using amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings .
科学的研究の応用
5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate biological pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole share structural similarities and exhibit similar biological activities.
Pyrazine derivatives: Compounds such as 2-methylpyrazine also share structural features and biological properties.
Uniqueness
5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and pyrazine rings, which can confer distinct chemical reactivity and biological activity compared to compounds with only one of these rings .
特性
分子式 |
C8H9N5 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6/h2-4H,1H3,(H3,9,12,13) |
InChIキー |
KRLYEUWTAUPHOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


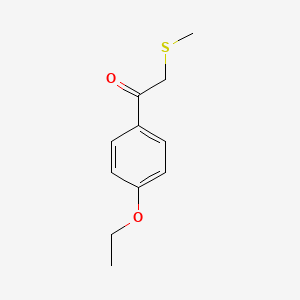
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)

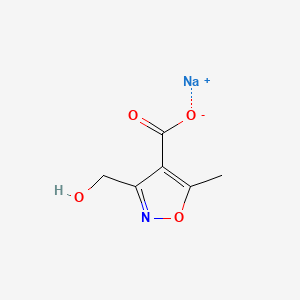
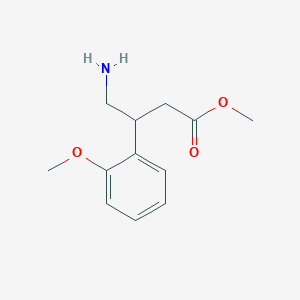
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
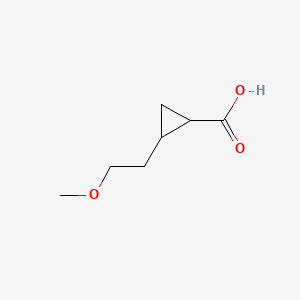

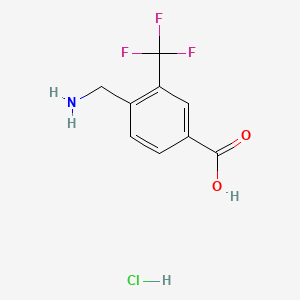
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
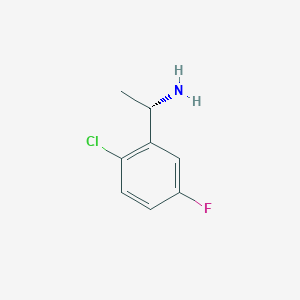
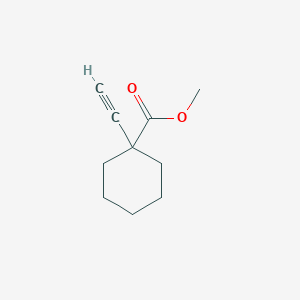
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
